alpha-Farnesene

Description

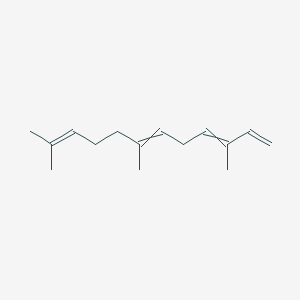

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3E,6E)-3,7,11-trimethyldodeca-1,3,6,10-tetraene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,9-10,12H,1,7-8,11H2,2-5H3/b14-10+,15-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXENHBSYCFFKJS-VDQVFBMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC=C(C)C=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/C/C=C(\C)/C=C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

113244-64-7 | |

| Record name | Farnesene homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113244-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4047202 | |

| Record name | alpha-Farnesene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

260.00 to 262.00 °C. @ 760.00 mm Hg | |

| Record name | alpha-Farnesene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036065 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

502-61-4 | |

| Record name | Farnesene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Farnesene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Farnesene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-FARNESENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E1785CZ0H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | alpha-Farnesene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036065 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to (E,E)-α-Farnesene and (Z,E)-α-Farnesene for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparative analysis of two key stereoisomers of α-farnesene: (3E,6E)-α-farnesene and (3Z,6E)-α-farnesene. α-Farnesene, an acyclic sesquiterpene, is of significant interest in chemical ecology, agriculture, and pharmacology. The distinct spatial arrangement of the double bonds in these isomers results in differing biological activities, ranging from their roles as insect pheromones and plant defense compounds to their potential as therapeutic agents. This document details their biosynthesis, summarizes available quantitative data on their biological activities, provides detailed experimental protocols for their study, and visualizes key pathways and workflows. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the specific properties of these farnesene (B8742651) isomers.

Introduction

Farnesene is a collective term for a set of six closely related sesquiterpene isomers (C15H24).[1] These are broadly classified into α-farnesene and β-farnesene, which differ in the location of a carbon-carbon double bond.[1] This guide focuses on two of the four stereoisomers of α-farnesene: (E,E)-α-farnesene and (Z,E)-α-farnesene.[2] The geometry of the double bonds at the C3 and C6 positions dictates the specific stereoisomer and, consequently, its biological function.[2]

(E,E)-α-Farnesene is the most common natural isomer of α-farnesene.[2] It is notably responsible for the characteristic "green apple" aroma and is a major component of the waxy coating on apple peels.[2] Its accumulation and subsequent oxidation are linked to the post-harvest storage disorder known as superficial scald.[2] In the realm of chemical ecology, it acts as a semiochemical, attracting pests like the codling moth and serving as an alarm pheromone for some termite species.[1][2]

(Z,E)-α-Farnesene has been isolated from various plant sources, including the oil of perilla (Perilla frutescens).[1][2] It also plays a significant role as an insect pheromone.[2][3] For instance, it is a major component of the female-produced sex pheromone in the click beetle, Selatosomus aeripennis destructor, effectively attracting males.[3]

The distinct biological roles of these two isomers underscore the importance of stereochemistry in their interactions with biological systems and highlight their potential for targeted applications in pest management and medicine.

Biosynthesis of α-Farnesene Isomers

The biosynthesis of α-farnesene isomers originates from the mevalonate (B85504) pathway in the cytosol, which produces the universal terpene precursor, farnesyl diphosphate (B83284) (FPP).[2][4] The final step, the conversion of FPP to α-farnesene, is catalyzed by specific enzymes called α-farnesene synthases (AFS).[2] The stereochemical outcome of the product, whether it is the (E,E) or (Z,E) isomer, is determined by the specific AFS enzyme involved.[2][4]

Comparative Biological Activities

While both isomers exhibit biological activity, their effects can differ significantly. The available quantitative data, however, is limited, and some studies use a mixture of farnesene isomers, making direct comparisons challenging.

Insect Pheromonal Activity

The stereochemistry of α-farnesene is critical for its role in insect communication.

-

(E,E)-α-Farnesene: Acts as a food attractant for the apple tree pest, the codling moth (Cydia pomonella).[1][5]

-

(Z,E)-α-Farnesene: Functions as the major female-produced sex pheromone component for the click beetle Selatosomus aeripennis destructor, attracting males.[3] It is also an electroantennogram-active component of Maladera matrida female volatiles.[6]

Plant Defense

α-Farnesene plays a role in plant defense against herbivores and pathogens.

-

(E,E)-α-Farnesene: The expression of an (E,E)-α-farnesene synthase gene in soybean is induced by soybean cyst nematode (SCN) infection and infestation by two-spotted spider mites, suggesting a role in defense.[7] Overexpression of this gene in transgenic hairy roots enhanced resistance to SCN.[7]

Information directly comparing the plant defense roles of the (Z,E) isomer is limited.

Anti-inflammatory Activity

Farnesene has demonstrated immunomodulatory and anti-inflammatory properties. A study on a farnesene isomer mix showed potent inhibition of neutrophil chemotaxis.[2][8]

Table 1: Anti-inflammatory Activity of Farnesene Isomer Mixture

| Activity | Chemoattractant | Test Substance | IC50 (µM) |

| Inhibition of Ca²⁺ Influx | fMLF | Farnesene (isomer mix) | 1.2 ± 0.1 |

| in Human Neutrophils | WKYMVM | Farnesene (isomer mix) | 1.4 |

| Interleukin 8 | Farnesene (isomer mix) | 2.6 | |

| Data from a study where the specific isomer composition was not detailed.[8] |

Further research is required to determine the individual contributions of (E,E)- and (Z,E)-α-farnesene to this anti-inflammatory activity.

Experimental Protocols

This section provides detailed methodologies for the extraction, analysis, and biological evaluation of (E,E)- and (Z,E)-α-farnesene.

Extraction and Purification from Natural Sources

Protocol: Solvent Extraction of α-Farnesene from Plant Material [9]

-

Sample Preparation: Air-dry the plant material (e.g., apple peels, perilla leaves) at room temperature and grind it into a fine powder.

-

Extraction: Macerate the powdered plant material in a suitable organic solvent (e.g., hexane (B92381) or dichloromethane) at a solid-to-solvent ratio of 1:10 (w/v) for 24 hours at room temperature.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the solid plant material from the solvent extract.

-

Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C to obtain the crude extract.

-

Purification (Optional): The crude extract can be further purified using column chromatography on silica (B1680970) gel with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the farnesene isomers.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol: GC-MS Analysis of α-Farnesene Isomers [2][10]

-

Sample Preparation: Dilute the extracted sample or synthetic standard in a suitable solvent (e.g., hexane) to an appropriate concentration. Add an internal standard (e.g., α-Farnesene-d6) for accurate quantification.[10]

-

GC-MS System: Use a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injection: Inject 1 µL of the sample into the GC inlet in splitless mode.

-

GC Oven Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase to 250°C at a rate of 5°C/min.

-

Hold at 250°C for 5 minutes.

-

-

Carrier Gas: Use helium as the carrier gas at a constant flow rate of 1 mL/min.

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Scan Range: m/z 40-400.

-

-

Data Analysis: Identify the (E,E)- and (Z,E)-α-farnesene isomers by comparing their retention times and mass spectra with those of authentic standards and spectral libraries (e.g., NIST). Quantify the isomers by comparing their peak areas to that of the internal standard.

Biological Assay: Neutrophil Chemotaxis

Protocol: Transwell Migration Assay for Neutrophil Chemotaxis [2]

-

Neutrophil Isolation: Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque). Resuspend the purified neutrophils in an appropriate assay buffer (e.g., HBSS).

-

Assay Setup:

-

Use a 24-well plate with transwell inserts (e.g., 3.0 µm pore size).

-

In the lower chamber, add 600 µL of assay buffer containing a chemoattractant (e.g., 10 nM IL-8 or 10 nM fMLF).

-

In the upper chamber, add 100 µL of the neutrophil suspension (e.g., 2 x 10⁵ cells).

-

-

Treatment: Pre-incubate the neutrophil suspension with various concentrations of (E,E)-α-farnesene or (Z,E)-α-farnesene (dissolved in a suitable solvent like DMSO, with a final concentration not exceeding 0.1%) for 15-30 minutes at 37°C before adding them to the upper chamber. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for cell migration.

-

Quantification:

-

Carefully remove the transwell inserts.

-

Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by direct cell counting using a hemocytometer or by using a cell viability assay (e.g., CellTiter-Glo®) that measures ATP content.

-

-

Data Analysis: Calculate the percentage inhibition of chemotaxis for each farnesene isomer concentration compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Future Directions

The distinct biological activities of (E,E)- and (Z,E)-α-farnesene highlight the need for further research to fully elucidate their therapeutic potential. Key areas for future investigation include:

-

Direct Comparative Studies: Conducting head-to-head comparisons of the two isomers in a range of biological assays (e.g., anti-inflammatory, anticancer, neuroprotective) to determine their relative potency and efficacy.

-

Mechanism of Action: Investigating the specific molecular targets and signaling pathways modulated by each isomer to understand the basis of their differential activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of each isomer to identify the key structural features responsible for their biological effects, which could lead to the development of more potent and selective therapeutic agents.

-

Sustainable Production: Optimizing microbial fermentation processes for the selective and high-yield production of each isomer to ensure a sustainable supply for research and commercial applications.

By addressing these research questions, the scientific community can unlock the full potential of these fascinating natural compounds for the development of novel drugs and other valuable products.

References

- 1. Farnesene - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Farnesene Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Codling moth - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. An (E,E)-α-farnesene synthase gene of soybean has a role in defence against nematodes and is involved in synthesizing insect-induced volatiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neutrophil Immunomodulatory Activity of Farnesene, a Component of Artemisia dracunculus Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

The Botanical Compendium of α-Farnesene: A Technical Guide to its Natural Sources, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-farnesene (α-farnesene) is an acyclic sesquiterpene that plays a pivotal role in plant biology, contributing to the characteristic aroma of many fruits and flowers and acting as a key signaling molecule in plant-insect interactions. Beyond its natural functions, α-farnesene has garnered significant interest in the pharmaceutical, fragrance, and biofuel industries due to its diverse chemical properties and potential applications. This technical guide provides an in-depth exploration of the natural plant sources of α-farnesene, its intricate biosynthetic pathway, and detailed methodologies for its extraction and quantification.

Natural Plant Sources of α-Farnesene

This compound is found in a wide array of plant species, often as a component of their essential oils. The concentration of α-farnesene can vary significantly depending on the plant species, cultivar, tissue type, and developmental stage. Apples and pears are particularly well-documented sources, with the compound being a major contributor to the skin's volatile profile and implicated in the storage disorder known as superficial scald.[1] Other notable plant sources include chamomile, ginger, perilla, and sandalwood.

The following table summarizes the quantitative data on α-farnesene content in various plants, providing a comparative overview for researchers.

| Plant Species (Common Name) | Plant Part | α-Farnesene Concentration/Percentage | Reference(s) |

| Malus domestica (Apple) | Peel/Entire Fruit | High, varies by cultivar (e.g., 'Granny Smith' has high levels) | [1][2] |

| Malus domestica 'Ponta do Pargo' | Entire Fruit | 30.49% of total volatiles | [3] |

| Malus domestica 'Porto Santo' | Entire Fruit | 16.87% of total volatiles | [3] |

| Malus domestica 'Santo da Serra' | Entire Fruit | 30.3% of total volatiles | [3] |

| Pyrus communis (Pear) | Peel | Varies by cultivar and storage time | [4][5] |

| Pyrus communis 'Zaosu' | Fruit | 29.51 mg/kg FW | [6] |

| Pyrus communis 'Dr. Guyot' | Fruit | 7.69 mg/kg FW | [6] |

| Matricaria chamomilla (Chamomile) | Essential Oil | 8.3% (E,E)-α-farnesene in a specific chemotype | [7] |

| Zingiber officinale (Ginger) | Rhizome Essential Oil | 2.30% (E,E)-α-farnesene | [8] |

| Perilla frutescens var. acuta | Fresh Leaves | 3.3-10.9% (Z)-β-farnesene (isomer) | [9] |

| Santalum album (Sandalwood) | Essential Oil | 0.37% α-farnesene | [10] |

| Plumeria alba | Flower Essential Oil | 6.6% (E,E)-α-farnesene | [11] |

| Phellodendron chinense | Fruit Essential Oil | 21.4% α-farnesene | [12] |

Biosynthesis of α-Farnesene in Plants

The biosynthesis of α-farnesene in plants occurs through the isoprenoid pathway. The foundational building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized via the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.

The key enzymatic steps in the cytosolic pathway leading to α-farnesene are:

-

HMG-CoA Reductase (HMGR): This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical regulatory step in the MVA pathway.

-

Farnesyl Diphosphate Synthase (FPS): FPS catalyzes the condensation of two molecules of IPP with one molecule of DMAPP to form the C15 precursor, farnesyl pyrophosphate (FPP).

-

α-Farnesene Synthase (AFS): This is the terminal enzyme in the pathway, which converts FPP to α-farnesene. The expression and activity of AFS are often the rate-limiting step in α-farnesene production.

The regulation of α-farnesene biosynthesis is complex and involves transcriptional control by various factors. In apples, the transcription factors MdMYC2 and MdERF3 have been shown to positively regulate the expression of the MdAFS gene, thereby promoting the accumulation of α-farnesene.

Below is a diagram illustrating the biosynthetic pathway of α-farnesene.

Experimental Protocols for the Analysis of α-Farnesene

Accurate quantification of α-farnesene in plant matrices is crucial for research and quality control. The following sections detail common methodologies for its extraction and analysis.

Extraction Methods

1. Solvent Extraction:

This is a robust method for the comprehensive extraction of sesquiterpenes from plant tissues.

-

Materials:

-

Fresh or frozen plant tissue

-

Liquid nitrogen

-

Mortar and pestle or grinder

-

Organic solvent (e.g., hexane, dichloromethane, ethyl acetate (B1210297) - GC grade)

-

Anhydrous sodium sulfate (B86663)

-

Glass vials with PTFE-lined caps

-

Vortex mixer or sonicator

-

Centrifuge

-

Rotary evaporator or nitrogen evaporator

-

-

Protocol:

-

Weigh a precise amount of plant tissue (e.g., 1-5 g).

-

If using fresh or frozen tissue, grind to a fine powder in the presence of liquid nitrogen.

-

Transfer the powdered tissue to a glass vial.

-

Add a known volume of the extraction solvent.

-

For quantitative analysis, spike the sample with a known concentration of a deuterated internal standard (e.g., α-farnesene-d6).

-

Vortex or sonicate the mixture for 30-60 minutes at room temperature.

-

Centrifuge the sample to pellet the plant debris.

-

Carefully transfer the supernatant to a clean vial.

-

Dry the extract over anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract to the desired volume using a rotary evaporator or a gentle stream of nitrogen.

-

Transfer the final extract to a GC vial for analysis.

-

2. Headspace Solid-Phase Microextraction (HS-SPME):

HS-SPME is a solvent-free technique ideal for the analysis of volatile compounds in the headspace of a sample.

-

Materials:

-

Fresh or frozen plant tissue

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heating block or water bath

-

GC-MS system with an SPME-compatible inlet

-

-

Protocol:

-

Weigh a precise amount of plant tissue (e.g., 0.5-2 g) into a headspace vial.

-

For quantitative analysis, add a known amount of a suitable internal standard.

-

Immediately seal the vial.

-

Incubate the vial at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) to allow the volatiles to equilibrate in the headspace.

-

Expose the SPME fiber to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.

-

Retract the fiber and immediately introduce it into the hot GC inlet for thermal desorption of the analytes onto the analytical column.

-

3. Steam Distillation:

This method is suitable for extracting essential oils rich in α-farnesene from plant material.

-

Materials:

-

Fresh or dried plant material

-

Steam distillation apparatus (Clevenger-type)

-

Heating mantle

-

Condenser

-

Separatory funnel

-

-

Protocol:

-

Place the plant material in the distillation flask with a sufficient amount of water.

-

Heat the flask to generate steam, which will pass through the plant material, carrying the volatile compounds.

-

The steam and volatile compound mixture is then passed through a condenser, where it cools and returns to a liquid state.

-

Collect the distillate, which will consist of an aqueous layer (hydrosol) and an oily layer (essential oil).

-

Separate the essential oil from the hydrosol using a separatory funnel.

-

Dry the essential oil over anhydrous sodium sulfate.

-

The following diagram illustrates a general workflow for the extraction and analysis of α-farnesene.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and reliable technique for the quantification of α-farnesene. The use of a deuterated internal standard is highly recommended for accurate results.

-

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5MS).

-

-

Typical GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Split Ratio: 10:1 or splitless, depending on the concentration.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40-60 °C, hold for 2-3 minutes.

-

Ramp: 3-10 °C/min to 240-280 °C.

-

Final hold: 5-10 minutes.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 40-400.

-

Quantification: Use of a stable isotope-labeled internal standard (e.g., α-farnesene-d6) and generation of a calibration curve.

-

The following diagram outlines the logical flow of a quantitative GC-MS analysis using an internal standard.

Conclusion

This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and analytical methodologies for α-farnesene in plants. The provided quantitative data, detailed experimental protocols, and visual diagrams serve as a valuable resource for researchers, scientists, and drug development professionals working with this important sesquiterpene. Further research into the genetic and environmental factors influencing α-farnesene production in a wider range of plant species will continue to expand our understanding and unlock new applications for this versatile natural compound.

References

- 1. Genetic control of α-farnesene production in apple fruit and its role in fungal pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GC-MS Metabolite and Transcriptome Analyses Reveal the Differences of Volatile Synthesis and Gene Expression Profiling between Two Apple Varieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of volatile substances in apples from Rosaceae family by headspace solid-phase microextraction followed by GC-qMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Changes in α-Farnesene and Phenolic Metabolism and the Expression of Associated Genes during the Development of Superficial Scald in Two Distinct Pear Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Changes in α-Farnesene and Phenolic Metabolism and the Expression of Associated Genes during the Development of Superficial Scald in Two Distinct Pear Cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.aip.org [pubs.aip.org]

- 11. Constituents of essential oils from the leaf and flower of Plumeria alba grown in Nigeria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Multifaceted Role of α-Farnesene Isomers as Insect Pheromones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesene (B8742651), a sesquiterpene hydrocarbon, is a pivotal molecule in the chemical communication systems of numerous insect species. Its various isomers, primarily α-farnesene and (E)-β-farnesene, function as critical semiochemicals, mediating behaviors essential for survival and reproduction. This technical guide provides an in-depth exploration of the role of α-farnesene and its isomers as insect alarm and sex pheromones. We will delve into the biosynthesis of these compounds, present quantitative data on their behavioral effects, detail established experimental protocols for their study, and visualize the complex signaling pathways and experimental workflows involved.

Chemical Properties and Biosynthesis

Farnesene (C15H24) exists as several structural and geometric isomers. The two most biologically significant isomers in insect communication are α-farnesene (3,7,11-trimethyl-1,3,6,10-dodecatetraene) and β-farnesene (7,11-dimethyl-3-methylene-1,6,10-dodecatriene).[1][2]

The biosynthesis of farnesene in insects occurs via the mevalonate (B85504) (MVA) pathway. The process begins with acetyl-CoA and culminates in the formation of farnesyl pyrophosphate (FPP), the universal precursor to all sesquiterpenes. Specific terpene synthases then catalyze the final conversion of FPP to the various farnesene isomers.

References

alpha-Farnesene contribution to green apple aroma.

An In-depth Technical Guide on the Contribution of α-Farnesene to Green Apple Aroma

Introduction

α-Farnesene is a naturally occurring acyclic sesquiterpene and a significant volatile organic compound (VOC) found in the skin of various fruits, most notably apples (Malus domestica).[1][2] It exists as two primary isomers, (E,E)-α-farnesene and (Z,E)-α-farnesene, with the (E,E) isomer being predominant in apples.[3][4] This compound is a key contributor to the characteristic "green apple" aroma, often described with notes of green, oily, and fatty nuances.[1][5] Beyond its role in sensory perception, α-farnesene is also implicated in plant defense mechanisms and, critically, in the post-harvest physiological disorder known as superficial scald.[6][7] This disorder is linked to the oxidation products of α-farnesene, namely conjugated trienols (CTols).[8][9][10]

This technical guide provides a comprehensive overview of α-farnesene's role in green apple aroma for researchers and drug development professionals. It covers its biosynthesis, analytical quantification, sensory impact, and its dual role in flavor and post-harvest physiology.

Biosynthesis of α-Farnesene in Apple

The biosynthesis of α-farnesene in apples occurs via the mevalonate (B85504) (MVA) pathway, primarily in the cytosol of fruit peel cells.[4] The pathway begins with acetyl-CoA and culminates in the synthesis of the direct precursor, farnesyl diphosphate (B83284) (FPP). The final and rate-limiting step is catalyzed by the enzyme α-farnesene synthase (AFS), which converts FPP to α-farnesene.[3][4]

Key enzymes and regulatory elements in the pathway include:

-

HMG-CoA Reductase (HMGR): Catalyzes an early committed step in the MVA pathway.[5]

-

Farnesyl Diphosphate Synthase (FPPS): Synthesizes FPP from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[5][6][7]

-

α-Farnesene Synthase (MdAFS1): The terminal enzyme that directly produces α-farnesene. Its expression is a major control point for α-farnesene levels.[3]

-

Transcription Factors (MdMYC2 and MdERF3): These proteins positively regulate the biosynthesis of α-farnesene by trans-activating the MdAFS promoter.[6][7]

-

Ethylene: This plant hormone is a central regulator of apple ripening and induces the expression of genes involved in α-farnesene synthesis.[4]

Quantitative Analysis of α-Farnesene

The concentration of α-farnesene varies significantly among apple cultivars, influencing both their aroma profile and susceptibility to superficial scald. 'Granny Smith' apples, known for their distinct green apple aroma, generally produce higher levels of α-farnesene compared to cultivars like 'Royal Gala' or 'Gala'.[3][8]

| Apple Cultivar | α-Farnesene Concentration (µg/g fresh weight) | Susceptibility to Superficial Scald | Reference |

| Granny Smith | High (Levels can be >20-fold higher than Gala) | High | [8] |

| Red Delicious | Moderate | Moderate | [8] |

| Royal Gala | Low | Low | [3] |

| Gala | Low | Low | [8] |

Note: Absolute concentrations are highly dependent on factors such as harvest maturity, storage conditions (temperature and duration), and analytical methodology.

Experimental Protocols

Extraction and Quantification of α-Farnesene from Apple Peel

This protocol is based on methodologies for analyzing sesquiterpenes from apple peel tissue.[8][11]

Objective: To extract, identify, and quantify α-farnesene from apple peel.

Methodology:

-

Sample Preparation:

-

Collect apple peel samples (e.g., using a standard vegetable peeler).

-

Immediately freeze the peel in liquid nitrogen to quench metabolic activity and grind to a fine powder.

-

Record the fresh weight of the tissue.

-

-

Solvent Extraction:

-

Transfer a known mass of powdered peel (e.g., 5 g) to a glass vial.

-

Add a suitable volume of n-hexane (a common solvent for nonpolar compounds like terpenes) containing an internal standard (e.g., tetradecane) for accurate quantification.

-

Agitate the mixture at a low temperature (e.g., 4°C) for a specified period (e.g., 2 hours) to extract the volatiles.

-

-

Concentration:

-

Centrifuge the mixture to pellet the solid material.

-

Carefully transfer the hexane (B92381) supernatant to a new vial.

-

Concentrate the extract under a gentle stream of nitrogen gas to a final volume suitable for analysis (e.g., 1 mL).

-

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

-

Injection: Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC-MS system.

-

Separation: Use a capillary column (e.g., DB-5ms) to separate the volatile compounds. A typical oven temperature program starts at a low temperature (e.g., 40°C for 2 min) and gradually increases (e.g., by 5°C/min) to a final temperature (e.g., 250°C, held for 5 min).[11]

-

Detection & Identification: As compounds elute from the column, they are ionized and fragmented in the mass spectrometer. Identify α-farnesene by comparing its retention time and mass spectrum to that of an authentic standard and by searching against a spectral library (e.g., NIST).[11]

-

Quantification: Calculate the concentration of α-farnesene based on the peak area relative to the internal standard.

-

Sensory Analysis

Objective: To correlate instrumental measurements of α-farnesene with perceived green apple aroma intensity.

Methodology:

-

Panel Selection: Recruit and train a sensory panel (e.g., 10-15 members) to recognize and rate specific aroma attributes in apples, including "green apple," "fruity," "grassy," and "oily."[12][13]

-

Sample Presentation: Provide panelists with coded, homogenized samples of different apple cultivars in a controlled environment (e.g., sensory booths with controlled lighting and temperature).

-

Evaluation: Ask panelists to rate the intensity of each aroma attribute on a structured scale (e.g., a 10-point line scale anchored from "low" to "high").

-

Data Correlation: Use statistical methods (e.g., Principal Component Analysis or Partial Least Squares Regression) to correlate the sensory panel's intensity ratings for "green apple" aroma with the quantitative GC-MS data for α-farnesene concentration across the different cultivars.[14][15]

α-Farnesene's Dual Role: Aroma vs. Superficial Scald

While α-farnesene is integral to the desirable fresh, green aroma of certain apples, it is also the precursor to a significant storage disorder.[6][7] During cold storage, α-farnesene can undergo auto-oxidation, forming conjugated triene hydroperoxides, which are then converted to conjugated trienols (CTols).[8][9][10] The accumulation of these CTols in the apple peel is widely considered the primary cause of superficial scald, a physiological browning that renders the fruit commercially unacceptable.[16][17][18]

This creates a complex challenge: maximizing the desirable aroma notes from α-farnesene while minimizing its conversion to scald-inducing oxidation products. Post-harvest treatments, such as controlled atmosphere storage or the application of antioxidants like diphenylamine (B1679370), are often used to inhibit the oxidation process and control scald.[18]

Conclusion

α-Farnesene is a pivotal molecule in apple biochemistry, acting as a double-edged sword. It is a primary contributor to the desirable green apple aroma characteristic of cultivars like 'Granny Smith'. However, its propensity to oxidize during post-harvest storage leads to the development of superficial scald, a major cause of economic loss. A thorough understanding of its biosynthesis, regulation, and degradation pathways is essential for developing strategies to enhance apple flavor and improve storage stability. Future research may focus on genetic or post-harvest interventions that can modulate α-farnesene levels or its oxidation rate to optimize both the sensory quality and shelf-life of apples.

References

- 1. Cannabis CentralCannabis Central [veriheal.com]

- 2. true-blue.co [true-blue.co]

- 3. Genetic control of α-farnesene production in apple fruit and its role in fungal pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Genomics Approach Reveals That Aroma Production in Apple Is Controlled by Ethylene Predominantly at the Final Step in Each Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | MdMYC2 and MdERF3 Positively Co-Regulate α-Farnesene Biosynthesis in Apple [frontiersin.org]

- 7. MdMYC2 and MdERF3 Positively Co-Regulate α-Farnesene Biosynthesis in Apple - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Quantification of α-Farnesene and Its Conjugated Trienol Oxidation Products from Apple Peel by C18-HPLC with UV Detection | Semantic Scholar [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Oxidation products of alpha-farnesene associated with superficial scald development in d'Anjou pear fruits are conjugated trienols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Research Portal [bia.unibz.it]

- 14. mdpi.com [mdpi.com]

- 15. Aroma Investigation of New and Standard Apple Varieties Grown at Two Altitudes Using Gas Chromatography-Mass Spectrometry Combined with Sensory Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Superficial scald, a functional disorder of stored apples. V.—Oxidation of α‐farnesene and its inhibition by diphenylamine | Semantic Scholar [semanticscholar.org]

Biological activity of alpha-Farnesene isomers.

An In-depth Technical Guide to the Biological Activity of α-Farnesene Isomers

Abstract

α-Farnesene, a biologically significant acyclic sesquiterpene, exists in several isomeric forms, with (E,E)-α-farnesene and (Z,E)-α-farnesene being prominent in nature. These volatile organic compounds play crucial roles in chemical ecology, mediating interactions between plants, insects, and other organisms. This technical guide provides a comprehensive overview of the biological activities of α-farnesene isomers, with a focus on their functions as insect semiochemicals and their involvement in plant defense mechanisms. This document details quantitative data on their effects, outlines key experimental protocols for their study, and visualizes the associated biological pathways and workflows, catering to researchers, scientists, and professionals in drug development.

Introduction to α-Farnesene Isomers

α-Farnesene is a key sesquiterpene with the chemical formula C₁₅H₂₄. The spatial arrangement of its double bonds gives rise to different isomers, primarily (3E,6E)-α-farnesene and (3Z,6E)-α-farnesene. These isomers are widely distributed in the natural world, being found in the coatings of fruits like apples and pears, and released from various plants and insects. Their high volatility and distinct biological activities make them significant semiochemicals, influencing the behavior and physiology of surrounding organisms. For instance, (E,E)-α-farnesene is a well-documented alarm pheromone in aphids, triggering dispersal upon detection. It also acts as a kairomone, attracting predators and parasitoids of these aphids.

Biological Activities of α-Farnesene Isomers

The biological functions of α-farnesene isomers are diverse, ranging from mediating insect behavior to contributing to plant defense and even influencing fungal growth.

Insect Semiochemical Activity

(E,E)-α-Farnesene as an Aphid Alarm Pheromone: One of the most extensively studied roles of (E,E)-α-farnesene is as an alarm pheromone for numerous aphid species. When attacked by a predator, aphids release this compound from their cornicles, signaling danger to nearby conspecifics and causing them to cease feeding and disperse. This behavior is a critical survival mechanism for aphid colonies. The green peach aphid, Myzus persicae, is a notable example of an aphid species that utilizes (E,E)-α-farnesene for alarm signaling.

Kairomonal Activity: The (E,E)-α-farnesene released by aphids also serves as a kairomone, a chemical signal that benefits the receiver of a different species. Predators and parasitoids of aphids, such as ladybugs, lacewings, and parasitic wasps, are attracted to this compound, using it to locate their prey. This creates a tritrophic interaction where the plant, the aphid, and the aphid's natural enemy are all linked by this single chemical cue.

Other Insecticidal and Repellent Effects: Beyond its role as a pheromone, α-farnesene has demonstrated broader insecticidal and repellent properties. For example, it has shown fumigant and contact toxicities against insect pests like the maize weevil and red flour beetle.

Role in Plant Defense

Plants have evolved to emit a variety of volatile organic compounds (VOCs) for defense, and α-farnesene is a key component of this chemical arsenal. Its production can be induced by herbivory, and it can act in several ways:

-

Direct Defense: The emission of α-farnesene can deter herbivores from feeding.

-

Indirect Defense: By attracting the natural enemies of herbivores, as seen in the case of aphid parasitoids, plants can reduce pest pressure.

-

Priming of Neighboring Plants: Volatiles like α-farnesene released from a damaged plant can be perceived by nearby plants, priming their defenses in preparation for a potential attack.

The biosynthesis of α-farnesene in plants is a complex process. In apple peels, for instance, its production is linked to the development of superficial scald, a post-harvest storage disorder.

Quantitative Data on Biological Activity

The following table summarizes quantitative data regarding the biological activity of farnesene (B8742651) isomers from various studies.

| Isomer | Target Organism | Bioassay Type | Measured Effect | Quantitative Value | Reference |

| (E)-β-Farnesene | Aphis gossypii | Repellency Assay | 90% repellency | 1.25 µL/L air | |

| (E)-β-Farnesene | Myzus persicae | Repellency Assay | 90% repellency | 0.625 µL/L air | |

| (E,E)-α-Farnesene | Myzus persicae | Electroantennography (EAG) | Antennal response | Dose-dependent increase | |

| (E,E)-α-Farnesene | Aphid predators/parasitoids | Olfactometer | Attraction | Significant preference over control | |

| α-Farnesene | Sitophilus zeamais | Fumigant Toxicity | LC₅₀ | 14.99 mg/L air | |

| α-Farnesene | Tribolium castaneum | Fumigant Toxicity | LC₅₀ | 23.49 mg/L air | |

| α-Farnesene | Sitophilus zeamais | Contact Toxicity | LD₅₀ | 49.38 µ g/adult | |

| α-Farnesene | Tribolium castaneum | Contact Toxicity | LD₅₀ | 35.29 µ g/adult |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of α-farnesene's biological activities. Below are protocols for key experimental techniques.

Electroantennography (EAG)

EAG is used to measure the electrical response of an insect's antenna to volatile compounds.

Methodology:

-

Antenna Preparation: An adult insect (e.g., an aphid) is immobilized, and the head is excised. Two glass capillary electrodes filled with a saline solution (e.g., 0.1 M KCl) are used. The reference electrode is inserted into the back of the head, and the recording electrode is brought into contact with the tip of the antenna.

-

Odorant Delivery: A continuous stream of humidified, purified air is delivered to the antenna through a glass tube.

-

Stimulation: A defined volume of air containing a known concentration of the α-farnesene isomer is injected into the continuous air stream for a short duration (e.g., 0.5 seconds).

-

Data Acquisition: The voltage change across the antenna (the EAG response) is amplified, recorded, and analyzed using specialized software. The amplitude of the depolarization is measured as the response.

-

Controls: A solvent control (e.g., hexane) and a blank air puff are used to ensure the response is specific to the test compound.

Y-Tube Olfactometer Bioassay

This assay is used to study the behavioral response (attraction or repulsion) of insects to chemical cues.

Methodology:

-

Apparatus: A Y-shaped glass tube is used. A stream of purified, humidified air flows through each arm of the 'Y' and exits through the base.

-

Treatment and Control: The test compound (α-farnesene dissolved in a solvent) is applied to a piece of filter paper and placed in one arm of the olfactometer. The other arm contains a filter paper with only the solvent, serving as the control.

-

Insect Release: A single insect is released at the base of the Y-tube.

-

Observation: The insect is given a set amount of time to make a choice by moving a certain distance into one of the arms. The first choice is recorded.

-

Data Analysis: The number of insects choosing the treatment arm versus the control arm is analyzed using a statistical test, such as the Chi-square test, to determine if there is a significant preference.

Signaling Pathways and Workflows

The perception of α-farnesene by insects primarily occurs through the olfactory system, involving odorant receptors (ORs) located on the antennae.

Olfactory Signaling Pathway in Insects

The following diagram illustrates a generalized olfactory signaling pathway in an insect neuron upon detection of an α-farnesene molecule.

The Dawn of a Sesquiterpene: A Technical Guide to the Discovery and Initial Isolation of α-Farnesene

For Immediate Release

A comprehensive technical guide detailing the seminal work on the discovery and initial isolation of the sesquiterpene α-farnesene. This whitepaper provides researchers, scientists, and drug development professionals with a detailed historical and methodological foundation of this important natural product.

The story of α-farnesene, a key player in fruit aroma, insect communication, and a precursor to valuable biofuels and pharmaceuticals, begins in the mid-20th century with the investigation of the natural waxy coating of apples. This guide delves into the pioneering research that first brought this molecule to light, presenting the original experimental protocols, quantitative data, and the logical framework of its discovery.

Discovery in the Natural Coating of Apples

The first identification and isolation of α-farnesene from a natural source was a significant achievement in the field of natural product chemistry. This foundational work was carried out by F. E. Huelin and K. E. Murray, who first reported the presence of a volatile sesquiterpene in the natural coating of apples in 1966.[1] A more detailed account of the isolation and structural elucidation was published by Murray in 1969.[2]

Initial Isolation from 'Granny Smith' Apples

The initial isolation of α-farnesene was performed on 'Granny Smith' apples, a variety known for its distinct aroma. The process, as detailed by Murray (1969), involved a meticulous multi-step extraction and purification procedure.

Source Material: Peelings from 'Granny Smith' apples.

Extraction:

-

The apple peelings were extracted with a suitable organic solvent to dissolve the natural waxy coating containing the volatile compounds.

-

The resulting extract was then carefully concentrated to yield a crude mixture of the apple volatiles.

Purification:

-

The crude extract was subjected to column chromatography on silica (B1680970) gel impregnated with silver nitrate. This technique is particularly effective for separating unsaturated hydrocarbons, as the silver ions form reversible complexes with the double bonds of the alkenes, allowing for their separation based on the number and geometry of these bonds.

-

The column was eluted with a gradient of solvents to separate the different components of the extract.

-

Fractions were collected and analyzed by gas-liquid chromatography (GLC) to identify those containing the purified sesquiterpene.

-

The fractions containing pure α-farnesene were combined and the solvent was removed to yield the isolated compound.

Experimental Workflow for the Isolation of α-Farnesene from Apples

Caption: Initial isolation workflow of α-farnesene from apple peelings.

Structural Elucidation and Characterization

The structure of the isolated compound was determined using a combination of spectroscopic techniques, which were state-of-the-art for the time.

The following table summarizes the key spectroscopic data that led to the identification of the isolated compound as α-farnesene.

| Spectroscopic Method | Observed Characteristics |

| Ultraviolet (UV) Spectroscopy | Showed strong absorption characteristic of a conjugated diene system, providing initial evidence for the arrangement of double bonds in the molecule. |

| Infrared (IR) Spectroscopy | Revealed the presence of C-H bonds in both sp2 and sp3 hybridized carbons, as well as C=C double bonds, consistent with an unsaturated hydrocarbon structure. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provided detailed information about the proton environment in the molecule, including the number of different types of protons, their chemical shifts, and their coupling patterns. This was crucial in establishing the carbon skeleton and the position of the double bonds. |

| Mass Spectrometry (MS) | Determined the molecular weight of the compound and provided a fragmentation pattern that was consistent with the proposed structure of α-farnesene. |

α-Farnesene as an Insect Pheromone

Shortly after its discovery in apples, α-farnesene was also identified as a key component of insect communication systems, highlighting its diverse biological roles.

Identification in Ant Pheromones

In 1967, Cavill and his colleagues reported the presence of α-farnesene in the glandular secretions of ants of the genus Iridomyrmex. This was one of the earliest identifications of this sesquiterpene as a component of an insect pheromone blend.

Later research, particularly on the red imported fire ant, Solenopsis invicta, established that (Z,E)-α-farnesene is a major component of the trail pheromone produced in the Dufour's gland of worker ants. This discovery was pivotal in understanding the chemical ecology of social insects.

Source Material: Dufour's glands dissected from worker ants.

Extraction:

-

The dissected glands were crushed in a minimal amount of a volatile solvent (e.g., hexane) to extract the pheromonal compounds.

-

The resulting extract was carefully filtered to remove solid debris.

Analysis:

-

The extract was analyzed directly by coupled gas chromatography-mass spectrometry (GC-MS).

-

The retention time and mass spectrum of the component of interest were compared to those of an authentic standard of (Z,E)-α-farnesene to confirm its identity.

References

An In-depth Technical Guide to α-Farnesene Synthase Genes and Their Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction to α-Farnesene and its Synthase

α-Farnesene is an acyclic sesquiterpene, a class of 15-carbon isoprenoids, that plays a significant role in plant biology. It is a key volatile compound involved in plant defense against pests and pathogens, and it contributes to the characteristic aroma of many fruits, such as apples. The biosynthesis of α-farnesene is catalyzed by the enzyme α-farnesene synthase (AFS), which converts farnesyl diphosphate (B83284) (FPP) into α-farnesene.[1][2] The regulation of AFS genes is a complex process, influenced by a network of transcription factors, signaling pathways, and environmental cues. Understanding this regulation is critical for applications in agriculture, to enhance crop protection, and in biotechnology, for the production of biofuels and specialty chemicals.[2][3]

The α-Farnesene Biosynthetic Pathway

The production of α-farnesene originates from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors can be synthesized through two distinct pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in plastids.[4][5] IPP and DMAPP are converted to the C15 compound farnesyl diphosphate (FPP) by FPP synthase (FPPS).[1] AFS then catalyzes the final, rate-limiting step in the pathway.[1]

Caption: Overview of the α-Farnesene Biosynthesis Pathway.

Transcriptional Regulation of AFS Genes

The expression of AFS genes is tightly controlled at the transcriptional level by a variety of transcription factors (TFs) that integrate hormonal and environmental signals.

Key Transcription Factor Families

Several families of transcription factors are known to regulate AFS gene expression, often by binding to specific cis-acting elements in the AFS gene promoters.

-

MYC (myelocytomatosis) TFs : MYC2 is a key transcription factor in the jasmonate (JA) signaling pathway. It can directly bind to the G-box element in the promoter region of AFS genes to activate their expression.[1][6] For example, in strawberry, FaMYC2 was shown to bind to the FaTPS1 (a terpene synthase gene) promoter to induce its expression in response to MeJA.[6]

-

AP2/ERF (APETALA2/Ethylene (B1197577) Response Factor) TFs : Ethylene-related transcription factors, such as MdERF3 in apples, can activate the promoter of the MdAFS gene, promoting the accumulation of α-farnesene.[1] These TFs often work in concert with other factors like MYC2 to co-regulate AFS expression.[1]

-

bZIP TFs : The bZIP transcription factor ELONGATED HYPOCOTYL 5 (HY5) is a key component of the light signaling pathway. In Arabidopsis thaliana, HY5 positively regulates the expression of the terpene synthase gene AtTPS03 by directly interacting with its promoter.[7]

-

WRKY and NAC TFs : Other transcription factor families, such as WRKY and NAC, are also implicated in regulating terpene biosynthesis.[1][8] For instance, the transcription factor CsNAC29 in tea plants activates α-farnesene emission by directly regulating the expression of CsAFS2.[8]

Major Signaling Pathways

Hormonal signaling pathways are central to the regulation of AFS genes, translating developmental and environmental cues into changes in gene expression.

3.2.1 Jasmonate (JA) Signaling The jasmonate signaling pathway is a primary regulator of terpene synthesis and plant defense responses.[6][9] Methyl jasmonate (MeJA), a JA derivative, is a potent inducer of AFS expression.[6][10] The core of the pathway involves the F-box protein CORONATINE INSENSITIVE 1 (COI1), which forms part of an SCF E3 ubiquitin ligase complex (SCFCOI1).[9] In the presence of the active form, JA-Isoleucine (JA-Ile), COI1 recruits JASMONATE-ZIM DOMAIN (JAZ) repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of JAZ proteins releases transcription factors like MYC2, allowing them to activate the expression of JA-responsive genes, including AFS.[9]

Caption: The core Jasmonate (JA) signaling cascade leading to AFS gene activation.

3.2.2 Ethylene (ET) Signaling Ethylene often acts synergistically with jasmonates to regulate defense-related genes, including those for terpene synthesis.[1] The presence of ethylene response elements (ERE) in the promoters of many terpene synthase genes suggests a direct role for ethylene signaling in their regulation.[11] In apple, for instance, MdERF3 and MdMYC2 were found to positively co-regulate the biosynthesis of α-farnesene.[1]

3.2.3 Abscisic Acid (ABA) and Gibberellin (GA) Signaling Other hormones also modulate terpene metabolism. Promoters of AFS genes often contain abscisic acid response elements (ABREs), indicating regulation by ABA, a hormone crucial for stress responses.[11][12] Gibberellins (GAs), which are themselves diterpenoid hormones, are involved in controlling plant growth and development and can influence the broader terpenoid metabolism from which α-farnesene is derived.[4][13][14]

Summary of Quantitative Data

The regulation of AFS genes results in quantifiable changes in transcript levels and, consequently, α-farnesene production. The following tables summarize key quantitative findings from the literature.

Table 1: Effect of Hormonal and Genetic Regulation on Terpene Synthase (TPS) / AFS Gene Expression

| Species | Gene | Regulator/Treatment | Effect on Expression | Fold Change | Reference |

| Strawberry (Fragaria × ananassa) | FaTPS1 | Methyl Jasmonate (MeJA) | Induction | Not specified, but increased | [6] |

| Strawberry (Fragaria × ananassa) | FaTPS1 | Overexpression of FaMYC2 | Induction | Not specified, but increased | [6] |

| Apple (Malus domestica) | MdAFS | Overexpression of MdMYC2 | Activation | Not specified, but activated | [1] |

| Apple (Malus domestica) | MdAFS | Overexpression of MdERF3 | Activation | Not specified, but activated | [1] |

| Tea Plant (Camellia sinensis) | CsAFS2 | Silencing of CsNAC29 | Suppression | Significantly reduced | [8] |

| Arabidopsis thaliana | AtTPS03 | HY5 Overexpression | Positive Regulation | Not specified, but increased | [7] |

| Arabidopsis thaliana | AtTPS03 | hy5 mutant | Negative Regulation | Not specified, but decreased | [7] |

Table 2: Effect of Regulation on α-Farnesene Production

| Species | Genetic Modification/Treatment | Effect on α-Farnesene Production | Quantitative Change | Reference |

| Apple (Malus domestica) | MdAFS1 RNAi downregulation | Decreased | Significantly lower levels | [15] |

| Saccharomyces cerevisiae | Engineered with CsAFS from tea plant | Increased | 28.3 g/L in bioreactor | [2] |

| Escherichia coli | Engineered with FPP synthase and AFS fusion | Increased | 380.0 mg/L (317-fold increase) | [2] |

| Tea Plant (Camellia sinensis) | Silencing of CsAFS2 | Decreased | Significantly reduced | [8] |

Experimental Protocols for Studying AFS Regulation

Investigating the complex regulation of AFS genes requires a suite of molecular biology techniques to identify protein-DNA interactions and quantify gene expression.

Yeast One-Hybrid (Y1H) Assay

The Y1H assay is a powerful in vivo method used to identify transcription factors that bind to a specific DNA sequence (the "bait"), such as the promoter of an AFS gene.[16][17][18]

Detailed Methodology:

-

Bait Strain Generation : The AFS promoter sequence of interest is cloned upstream of reporter genes (e.g., HIS3, AUR1-C) in a yeast integration vector. This construct is then integrated into the yeast genome to create a stable "bait" strain.[18][19]

-

Prey Library Screening : The bait strain is transformed with a cDNA library where each cDNA is fused to a transcriptional activation domain (AD). This creates a library of "prey" proteins.[19]

-

Selection : Transformed yeast cells are plated on selective media. If a prey protein (TF-AD fusion) binds to the bait DNA sequence, the AD is brought into proximity of the reporter gene's promoter, activating its transcription.[18]

-

Identification : Yeast colonies that grow on the selective media contain a prey protein that interacts with the bait DNA. The corresponding cDNA is then isolated and sequenced to identify the transcription factor.[19]

Caption: Workflow for a Yeast One-Hybrid (Y1H) screen to identify AFS promoter-binding proteins.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is an in vitro technique used to confirm the physical interaction between a purified protein (e.g., a candidate TF) and a specific DNA fragment (e.g., a region of the AFS promoter).[20][21]

Detailed Methodology:

-

Probe Preparation : A short DNA fragment (~50 bp) corresponding to the putative TF binding site in the AFS promoter is synthesized. This "probe" is labeled, typically with a radioisotope (32P) or a fluorescent dye.[20][22][23]

-

Binding Reaction : The labeled probe is incubated with the purified candidate transcription factor protein in a binding buffer.[24]

-

Electrophoresis : The reaction mixture is run on a non-denaturing polyacrylamide gel.[22][24]

-

Detection : The positions of the DNA probes are visualized (e.g., by autoradiography or fluorescence imaging). A protein-DNA complex migrates more slowly through the gel than the free, unbound DNA probe, resulting in a "shifted" band.[20][21][23]

-

Specificity Control : Competition experiments are performed by adding an excess of unlabeled specific competitor DNA (which should reduce the shifted band) or non-specific competitor DNA (which should not) to confirm the binding specificity.[20]

Caption: Workflow for an Electrophoretic Mobility Shift Assay (EMSA).

Chromatin Immunoprecipitation (ChIP-seq)

ChIP followed by high-throughput sequencing (ChIP-seq) is a powerful method to identify the genome-wide binding sites of a specific transcription factor in vivo.[25][26]

Detailed Methodology:

-

Cross-linking : Live cells or tissues are treated with formaldehyde (B43269) to cross-link proteins to the DNA they are bound to.[25]

-

Chromatin Shearing : The chromatin is extracted and sheared into small fragments (typically 200-600 bp) using sonication or enzymatic digestion.[27]

-

Immunoprecipitation (IP) : An antibody specific to the transcription factor of interest is used to immunoprecipitate the protein-DNA complexes.[25][28]

-

Reverse Cross-linking and DNA Purification : The cross-links are reversed, and the proteins are digested. The associated DNA fragments are then purified.

-

Sequencing : The purified DNA fragments are prepared into a library and sequenced using a next-generation sequencing (NGS) platform.[25][26]

-

Data Analysis : The resulting sequences are mapped to the reference genome to identify "peaks," which represent the binding sites of the transcription factor across the entire genome.[26][28]

Caption: Workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).

Conclusion and Future Perspectives

The regulation of α-farnesene synthase genes is a multifaceted process orchestrated by a network of transcription factors that integrate signals from various hormonal pathways, including jasmonate, ethylene, and light signaling. This intricate control allows plants to dynamically regulate the production of α-farnesene in response to developmental and environmental stimuli. The experimental protocols detailed herein—Y1H, EMSA, and ChIP-seq—provide a robust toolkit for dissecting these regulatory networks. Future research will likely focus on further elucidating the cross-talk between different signaling pathways and identifying novel regulatory components. This knowledge is paramount for the metabolic engineering of microorganisms for industrial-scale production of α-farnesene and for developing crops with enhanced aroma and pest resistance.

References

- 1. Frontiers | MdMYC2 and MdERF3 Positively Co-Regulate α-Farnesene Biosynthesis in Apple [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. steberlab.org [steberlab.org]

- 5. researchgate.net [researchgate.net]

- 6. Jasmonate increases terpene synthase expression, leading to strawberry resistance to Botrytis cinerea infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Light-regulated expression of terpene synthase gene, AtTPS03, is controlled by the bZIP transcription factor, HY5, in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Impact of Methyl Jasmonate on Terpenoid Biosynthesis and Functional Analysis of Sesquiterpene Synthesis Genes in Schizonepeta tenuifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Genome-wide identification and analysis of terpene synthase (TPS) genes in celery reveals their regulatory roles in terpenoid biosynthesis [frontiersin.org]

- 12. Pathways of Abscisic Acid Synthesis: Advances and Applications [eureka.patsnap.com]

- 13. To Gibberellins and Beyond! Surveying the Evolution of (Di)terpenoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gibberellin metabolism and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Genetic control of α-farnesene production in apple fruit and its role in fungal pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fuxmanlab.com [fuxmanlab.com]

- 17. YEAST ONE-HYBRID ASSAYS: A HISTORICAL AND TECHNICAL PERSPECTIVE - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bitesizebio.com [bitesizebio.com]

- 19. Principle and Protocol of Yeast One-hybrid Analysis - Creative BioMart [creativebiomart.net]

- 20. DNA-Protein Interactions/Band Shift Assay Protocols [protocol-online.org]

- 21. ELECTROPHORETIC MOBILITY SHIFT ASSAY: A Method for Analysing Protein-DNA Interactions | KDWIS VIRTUAL LAB - Promoting Science Communication [kdwis.com]

- 22. Video: An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides [jove.com]

- 23. licorbio.com [licorbio.com]

- 24. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) [illumina.com]

- 26. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 27. bosterbio.com [bosterbio.com]

- 28. Chromatin immunoprecipitation (ChIP) of plant transcription factors followed by sequencing (ChIP-SEQ) or hybridization to whole genome arrays (ChIP-CHIP) - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Engineering of α-Farnesene in Yeast: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the strategies and methodologies for the metabolic engineering of α-farnesene production in yeast, primarily Saccharomyces cerevisiae. α-Farnesene, an acyclic sesquiterpene, is a valuable precursor for the synthesis of biofuels, pharmaceuticals, and specialty chemicals. This document details the core metabolic engineering principles, experimental protocols, and quantitative outcomes to facilitate research and development in this field.

Core Principles of Metabolic Engineering for α-Farnesene Production

The central goal of engineering yeast for α-farnesene production is to channel the metabolic flux from central carbon metabolism towards the synthesis of the immediate precursor, farnesyl pyrophosphate (FPP), and its subsequent conversion to α-farnesene. This is achieved through a multi-faceted approach involving the upregulation of the native mevalonate (B85504) (MVA) pathway, the expression of a heterologous α-farnesene synthase (AFS), and the downregulation of competing metabolic pathways.

Enhancing the Mevalonate (MVA) Pathway

The MVA pathway is the endogenous route for isoprenoid precursor synthesis in yeast.[1] Key enzymatic steps are often targeted for overexpression to increase the intracellular pool of FPP. A critical rate-limiting step in this pathway is the conversion of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase (HMGR).[2][3] Overexpression of a truncated version of HMGR (tHMGR), which removes the membrane-bound regulatory domain, is a common and effective strategy to boost pathway flux.[4]

Heterologous Expression of α-Farnesene Synthase (AFS)

Yeast does not naturally produce α-farnesene. Therefore, a gene encoding an α-farnesene synthase (AFS) from a plant source must be introduced. The choice of AFS is critical, as different synthases exhibit varying catalytic efficiencies. Screening AFS from various organisms, such as Camellia sinensis (CsAFS) and soybean (Glycine max; Fsso), has been shown to significantly impact final α-farnesene titers.[5][6]

Downregulation of Competing Pathways

To maximize the carbon flux towards α-farnesene, it is crucial to block or reduce the metabolic pathways that compete for the FPP precursor. The primary competing pathway is the ergosterol (B1671047) biosynthesis pathway, which utilizes FPP as a substrate. The first committed step in this pathway is the conversion of FPP to squalene (B77637), catalyzed by squalene synthase, encoded by the ERG9 gene.[3] Knocking out or downregulating ERG9 is a key strategy to redirect FPP towards α-farnesene production.[3]

Quantitative Data on α-Farnesene Production

The following tables summarize the quantitative data from various studies on the metabolic engineering of α-farnesene in yeast. This data allows for a comparative analysis of the effectiveness of different engineering strategies and fermentation conditions.

| Engineering Strategy | Yeast Strain | Fermentation Scale | α-Farnesene Titer (mg/L) | Reference |

| Overexpression of MVA pathway + Fsso | S. cerevisiae | Shake Flask | 190.5 | [6] |

| Decreased HMGR copies in the above strain | S. cerevisiae | Shake Flask | 417.8 | [6] |

| Co-expression of Fsso and HMGR (GAL promoter) + DPP1 inactivation | S. cerevisiae | Shake Flask | 1163.7 | [6] |

| Prototrophic strain of the above | S. cerevisiae | Shake Flask | 1477.2 | [6] |

| Fed-batch fermentation of the prototrophic strain | S. cerevisiae | 5 L Bioreactor | 10,400 | [6][7] |

| Overexpression of MVA pathway + CsAFS | S. cerevisiae | Shake Flask | - | [5] |

| Site-directed mutagenesis of CsAFS (CsAFSW281C) | S. cerevisiae | Shake Flask | - | [5] |

| N-terminal SKIK tag on CsAFSW281C | S. cerevisiae | Shake Flask | 2,800 | [5][8] |

| Fed-batch fermentation of the above strain | S. cerevisiae | 5 L Bioreactor | 28,300 | [2][5][8] |

| Overexpression of MVA pathway + Malus domestica AFS | S. cerevisiae | Shake Flask | 4 | [9] |

| Fed-batch fermentation of the above strain | S. cerevisiae | Bioreactor | 170 | [9] |

| Cofactor engineering (NADPH and ATP regeneration) | Pichia pastoris | Shake Flask | 3,090 | [10] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the metabolic engineering of α-farnesene in yeast.

Construction of α-Farnesene Producing Yeast Strains

This protocol outlines the general steps for constructing an engineered S. cerevisiae strain for α-farnesene production, including gene overexpression and knockout.

3.1.1. Plasmid Construction for Gene Overexpression

-

Gene Amplification: Amplify the coding sequences of the target genes for overexpression (e.g., tHMG1, ERG8, ERG12, ERG19, IDI1, and a codon-optimized AFS gene) from genomic DNA or synthetic constructs using PCR with primers containing appropriate restriction sites or homology arms for cloning.

-

Vector Selection: Choose a suitable yeast expression vector, typically a high-copy number plasmid (e.g., based on the 2µ origin of replication) with a strong constitutive or inducible promoter (e.g., PTDH3, PTEF1, or PGAL1).

-

Cloning: Ligate the amplified gene fragments into the expression vector using standard restriction enzyme cloning or Gibson assembly methods.

-

Transformation into E. coli: Transform the ligation product into a competent E. coli strain (e.g., DH5α) for plasmid propagation and selection on appropriate antibiotic-containing medium.

-

Plasmid Verification: Isolate the plasmid DNA from positive E. coli colonies and verify the correct insertion of the gene cassette by restriction digestion and Sanger sequencing.

3.1.2. CRISPR/Cas9-Mediated Gene Knockout (e.g., ERG9)

-

gRNA Design: Design a 20-nucleotide guide RNA (gRNA) sequence targeting a specific site within the coding region of the ERG9 gene. Ensure the target site is unique within the yeast genome to avoid off-target effects.

-

gRNA Plasmid Construction: Clone the designed gRNA sequence into a yeast CRISPR/Cas9 vector that co-expresses the Cas9 nuclease and the gRNA. This is typically done by ligating annealed oligonucleotides encoding the gRNA sequence into a linearized vector.

-

Donor DNA Preparation: Prepare a donor DNA template for homologous recombination-mediated repair of the Cas9-induced double-strand break. This can be a synthetic oligonucleotide or a PCR product containing short homology arms (typically 40-60 bp) flanking the desired deletion.

-

Yeast Transformation: Co-transform the gRNA-Cas9 plasmid and the donor DNA into the desired S. cerevisiae host strain using the lithium acetate (B1210297)/polyethylene (B3416737) glycol (LiAc/PEG) method.

-

Selection and Screening: Select for transformants on a medium lacking the appropriate nutrient corresponding to the selectable marker on the gRNA-Cas9 plasmid. Screen positive colonies for the desired gene knockout by colony PCR and subsequent sequencing of the PCR product.

3.1.3. Yeast Transformation and Strain Integration

-

Prepare Competent Yeast Cells: Grow the recipient yeast strain in YPD medium to mid-log phase. Harvest the cells by centrifugation, wash with sterile water, and resuspend in a lithium acetate solution.

-

Transformation: Add the constructed plasmids and carrier DNA (e.g., salmon sperm DNA) to the competent cells. Add polyethylene glycol (PEG) and incubate to facilitate DNA uptake.

-

Heat Shock: Briefly heat shock the cells at 42°C.

-

Plating: Plate the transformed cells onto selective agar (B569324) medium to isolate successful transformants.

Fed-Batch Fermentation for α-Farnesene Production

This protocol describes a typical fed-batch fermentation process for high-titer α-farnesene production in a 5 L bioreactor.[1]

3.2.1. Inoculum Preparation

-

Inoculate a single colony of the engineered yeast strain into a 50 mL tube containing 10 mL of YPD medium. Incubate at 30°C with shaking at 250 rpm for 24 hours.

-

Transfer the culture to a 1 L shake flask containing 200 mL of YPD medium and incubate under the same conditions for 18-24 hours.

3.2.2. Bioreactor Setup and Batch Phase

-

Prepare a 5 L bioreactor with 3 L of batch fermentation medium (containing essential salts, trace metals, and vitamins).

-

Inoculate the bioreactor with the seed culture to an initial optical density at 600 nm (OD600) of approximately 0.2.

-

Maintain the temperature at 30°C and the pH at 5.5 with the addition of 5 M NH4OH.

-

Control the dissolved oxygen (DO) level at 30% of air saturation by adjusting the agitation speed (e.g., 400-800 rpm) and supplementing with pure oxygen if needed.

3.2.3. Fed-Batch Phase

-